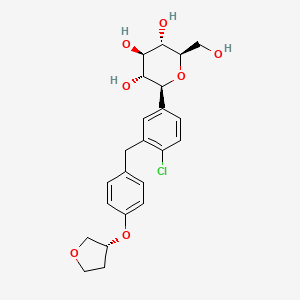

3'-Epi Empagliflozin

説明

Definition and Significance of Epimerism in C-Glycoside Derivatives

Epimers are a specific type of stereoisomer that differs in configuration at only one chiral center. pearson.comnou.edu.ng In the realm of carbohydrate chemistry and its derivatives, such as C-glycosides, epimerism plays a critical role in defining the molecule's three-dimensional structure and, consequently, its biological activity. pearson.comresearchgate.net C-glycosides are characterized by a carbon-carbon bond between the anomeric carbon of the sugar moiety and an aglycone, which in the case of SGLT2 inhibitors is a substituted aromatic ring system. This C-C bond imparts greater metabolic stability compared to their O-glycoside counterparts.

The spatial arrangement of hydroxyl groups on the glycosidic (sugar) core dictates how the molecule interacts with its biological target. nih.gov Even a subtle change in the orientation of a single hydroxyl group, as seen in epimers, can lead to a significant alteration in binding affinity and efficacy. nih.gov Therefore, the precise control and characterization of stereochemistry are paramount in the synthesis of C-glycoside derivatives intended for therapeutic use.

Stereochemical Relationship of 3'-Epi Empagliflozin (B1684318) to Empagliflozin

Empagliflozin and 3'-Epi Empagliflozin are epimers, differing in the stereochemical configuration at the 3'-position of the tetrahydrofuran (B95107) ring. synthinkchemicals.comnih.gov Both molecules share the same molecular formula (C23H27ClO7) and molecular weight (450.91 g/mol ). nih.govnih.gov However, the spatial orientation of the substituent at this specific carbon atom is inverted between the two compounds.

Table 1: Physicochemical Properties of Empagliflozin and its Epimer

| Property | Empagliflozin | This compound |

| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol nih.gov |

| CAS Number | 864070-44-0 | 864070-43-9 synthinkchemicals.comnih.gov |

| Molecular Formula | C23H27ClO7 | C23H27ClO7 nih.gov |

| Molecular Weight | 450.91 g/mol | 450.91 g/mol nih.gov |

| Stereochemistry at Tetrahydrofuran Ring | (S)-configuration | (R)-configuration synthinkchemicals.com |

Academic Research Relevance of Impurity and Stereoisomer Profiling in Drug Development

The process of drug discovery and development places immense importance on the identification and characterization of impurities and stereoisomers. pnrjournal.comresearchgate.net Regulatory bodies worldwide mandate stringent control over the impurity profile of any new drug substance. The presence of even small amounts of impurities, including stereoisomers, can potentially affect the safety and efficacy of the final pharmaceutical product.

Academic and industrial research in this area focuses on several key aspects:

Development of Analytical Methods: Creating robust and sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is crucial for separating and quantifying the desired active pharmaceutical ingredient (API) from its isomers and other impurities. patsnap.comgoogle.comresearchgate.net Chiral chromatography, in particular, is often employed to resolve enantiomers and diastereomers. patsnap.comgoogle.com

Impurity Synthesis and Characterization: The synthesis and isolation of potential impurities, like this compound, are necessary to serve as reference standards for analytical method validation. synthinkchemicals.com Comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) confirms their structure. researchgate.net

Understanding Formation Mechanisms: Research investigates the synthetic pathways and conditions that may lead to the formation of impurities. informahealthcare.com This knowledge allows for the optimization of manufacturing processes to minimize the generation of unwanted byproducts.

Stability Studies: Forced degradation studies are conducted to understand how the drug substance behaves under various stress conditions like heat, light, acid, and base. amazonaws.comjmpas.com This helps in identifying potential degradation products and establishing appropriate storage conditions and shelf-life for the drug. jmpas.com

During the development of Empagliflozin, several process-related impurities and degradation products have been identified and characterized, highlighting the rigorous scrutiny applied to ensure the quality and purity of the final drug product. informahealthcare.comresearchgate.net

Historical Context of SGLT2 Inhibitor Stereochemistry Research

The journey to develop selective SGLT2 inhibitors has a rich history rooted in natural product chemistry. The first identified SGLT inhibitor was phlorizin (B1677692), an O-glycoside found in the bark of apple trees. acs.org While effective, phlorizin lacked selectivity for SGLT2 over SGLT1 and had poor oral bioavailability. acs.org

This led researchers to explore synthetic C-glycoside derivatives to improve metabolic stability and selectivity. The development of these synthetic compounds, including Empagliflozin, Dapagliflozin (B1669812), and Canagliflozin, involved extensive structure-activity relationship (SAR) studies. wikipedia.orgacs.org A critical aspect of this research was the investigation of stereochemistry at various chiral centers within the molecule.

Scientists systematically synthesized and tested different stereoisomers to determine the optimal three-dimensional arrangement for potent and selective inhibition of the SGLT2 transporter. This meticulous research underscored the principle that specific stereochemical configurations are essential for the desired pharmacological effect. The discovery and subsequent regulatory approval of drugs like Empagliflozin are a testament to the advancements in asymmetric synthesis and chiral analytical techniques that allow for the production of single-enantiomer drugs with high purity. wikipedia.orgnih.gov

Structure

3D Structure

特性

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWASQILIWPZMG-VUOLKEHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701113221 | |

| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701113221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864070-43-9 | |

| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864070-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-epi Empagliflozin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701113221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-EPI EMPAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU69F6Q4ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis and Derivatization Methodologies for 3 Epi Empagliflozin

Design Principles for Stereocontrol in C-Glycoside Synthesis Pathways

The synthesis of C-glycosides like Empagliflozin (B1684318) presents a formidable challenge in controlling the stereochemistry at the anomeric carbon. d-nb.info The stability of C-glycosides, which makes them desirable as therapeutic agents due to their resistance to enzymatic hydrolysis, is a direct consequence of the strong carbon-carbon bond linking the sugar moiety to the aglycone. d-nb.info Achieving the desired β-anomer, as seen in Empagliflozin, requires carefully designed strategies to influence the stereochemical outcome of the C-C bond formation.

Several key principles govern stereocontrol in C-glycoside synthesis:

Anomeric Effect : The stereoselectivity of the reduction of the intermediate oxonium ion is influenced by the anomeric effect. The attack by a hydride typically occurs from the α-axial direction, which is stabilized by the kinetic anomeric effect in the 4C1 chair conformation of the transition state. acs.org

Neighboring Group Participation : Protecting groups on the sugar moiety, particularly at the C-2 position, can play a crucial role. For instance, a pivaloyl ester at the C-2 position can participate in the reaction to form an intermediate that directs the incoming nucleophile to the opposite face, favoring the formation of the desired trans-product. acs.org

Lewis Acid Promotion : The choice of Lewis acid is critical in promoting the reaction and influencing stereoselectivity. For example, AlCl₃ is used to mediate the silane (B1218182) reduction of a β-anomeric methyl glycopyranoside to afford Empagliflozin. nih.govresearchgate.net BF₃·OEt₂ is another commonly used Lewis acid in these synthetic pathways. acs.org

Configurationally Stable Nucleophiles : An alternative to controlling stereoselectivity in reactions involving oxocarbenium intermediates is the use of configurationally stable anomeric nucleophiles, such as anomeric stannanes. This approach allows for a stereoretentive cross-coupling reaction, transferring the anomeric configuration from the substrate to the product with high fidelity. nsf.gov

Exploration of Synthetic Routes Leading to 3'-Epi Empagliflozin Formation

The formation of this compound is a notable concern in the synthesis of Empagliflozin, as it represents an impurity that must be carefully monitored and controlled. This epimer differs from Empagliflozin only in the stereochemistry at the 3'-position of the tetrahydrofuran (B95107) ring. nih.gov

Non-Stereoselective Synthesis Byproducts

During the synthesis of Empagliflozin, various impurities can arise from starting materials, intermediates, or side reactions. alentris.orgrsc.org this compound, also known as Empagliflozin Impurity C or the (R)-Isomer, is a specific process-related impurity. nih.gov Its formation can occur when the synthesis route lacks complete stereocontrol during the introduction of the tetrahydrofuran moiety. For example, if a racemic or non-stereochemically pure (R)-3-hydroxytetrahydrofuran is used in the nucleophilic substitution step, a mixture of diastereomers, including this compound, will be produced. Some synthetic routes are prone to isomerization, particularly when using Grignard reagents, which can lead to the formation of this epimer. google.com The presence of such impurities is typically monitored by High-Performance Liquid Chromatography (HPLC). researchgate.net

Targeted Synthesis for Reference Standard Generation

To ensure the quality, safety, and efficacy of the final Empagliflozin drug product, it is essential to have pure reference standards of its impurities for analytical method development and validation. Therefore, targeted synthesis of this compound is undertaken.

One common strategy involves using the enantiomer of the key intermediate. The synthesis starts with (R)-3-hydroxytetrahydrofuran, which undergoes a nucleophilic substitution reaction with a suitable aryl precursor. This is followed by a series of steps analogous to the main Empagliflozin synthesis, such as a Grignard reaction for C-C bond formation with the protected glucose moiety, and subsequent deprotection, to yield the desired this compound. nih.gov

A general synthetic scheme is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | p-Fluoronitrobenzene, (R)-3-hydroxytetrahydrofuran | Strong base (e.g., NaH), Organic solvent (e.g., DMF) | (R)-3-(4-nitrophenoxy)tetrahydrofuran |

| 2 | (R)-3-(4-nitrophenoxy)tetrahydrofuran | Reducing agent (e.g., H₂, Pd/C) | (R)-4-(tetrahydrofuran-3-yloxy)aniline |

| 3 | (R)-4-(tetrahydrofuran-3-yloxy)aniline, 2-chloro-5-iodobenzoyl chloride | Friedel-Crafts acylation | (2-chloro-5-iodophenyl)(4-(((R)-tetrahydrofuran-3-yl)oxy)phenyl)methanone |

| 4 | (2-chloro-5-iodophenyl)(4-(((R)-tetrahydrofuran-3-yl)oxy)phenyl)methanone | Reducing agent (e.g., Et₃SiH, BF₃·OEt₂) | (R)-4-((2-chloro-5-iodophenyl)methyl)phenyl)(tetrahydrofuran-3-yl) ether |

| 5 | (R)-4-((2-chloro-5-iodophenyl)methyl)phenyl)(tetrahydrofuran-3-yl) ether, Protected D-gluconolactone | Grignard formation (e.g., i-PrMgCl), Lewis acid | Protected this compound |

| 6 | Protected this compound | Deprotection (e.g., acid or base hydrolysis) | This compound |

This table represents a generalized synthetic pathway. Specific reagents and conditions may vary based on published literature.

Chemical Transformation and Derivatization Strategies of this compound

The primary application of synthesized this compound is as a reference standard for analytical purposes. However, its chemical structure, featuring multiple hydroxyl groups and a tetrahydrofuran ring, allows for various chemical transformations and derivatizations. These reactions are generally applicable to polyhydroxylated compounds and can be used for further characterization or the synthesis of other related molecules.

Common derivatization strategies include:

Acetylation : The hydroxyl groups can be acetylated using reagents like acetic anhydride (B1165640) in the presence of a base (e.g., pyridine).

Silylation : Reaction with silylating agents such as trimethylsilyl (B98337) chloride (TMSCl) can protect the hydroxyl groups.

Etherification : The hydroxyl groups can be converted to ethers, for example, by reaction with an alkyl halide in the presence of a base.

These derivatization techniques are often employed to increase the volatility of the compound for analysis by gas chromatography or to alter its solubility. rjptonline.org Chemical derivatization can also be used to introduce a specific functional group to enhance detection in analytical methods like mass spectrometry. mdpi.com

Mechanism-Based Studies of Epimerization Pathways during Chemical Processing

Epimerization is the process of changing the configuration at one of several stereocenters in a molecule. In the context of this compound, the key epimerization would involve the stereocenter at the 3-position of the tetrahydrofuran ring.

While specific studies focusing solely on the epimerization of this compound are not widely published, the potential for epimerization exists under certain reaction conditions. For instance, during the synthesis, if the bond between the tetrahydrofuran ring and the phenoxy group is cleaved and reformed, there is a possibility of inversion of stereochemistry. This could potentially occur under harsh acidic or basic conditions.

Recent advances in photochemistry have demonstrated the use of dual catalyst systems for the site-selective epimerization of secondary alcohols in a kinetically controlled manner. thieme.de Such methods, which involve a hydrogen atom abstractor and a hydrogen atom donor, could potentially be applied to interconvert diastereomers like Empagliflozin and this compound, although this is speculative and would require dedicated research. thieme.de The primary focus in pharmaceutical manufacturing remains on preventing the formation of such epimers through carefully controlled, stereoselective synthetic routes. wipo.intgoogle.com

Advanced Analytical Characterization of 3 Epi Empagliflozin

Chromatographic Techniques for Epimeric Resolution and Quantification

Chromatography is the cornerstone for separating epimers like 3'-Epi Empagliflozin (B1684318) from the main drug substance. The choice of method depends on the required sensitivity, resolution, and speed.

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. For 3'-Epi Empagliflozin, which is the (R)-isomer at the 3' position of the tetrahydrofuran (B95107) ring, chiral stationary phases (CSPs) are essential for achieving resolution from the (S)-isomer, Empagliflozin.

A specific, stability-indicating normal phase chiral HPLC method has been developed to quantify the (R)-isomer in Empagliflozin drug substance. ejbps.com This method utilizes an immobilized cellulose (B213188) tris (3,5-dichlorophenyl carbamate) stationary phase, known as Chiralpak IC. ejbps.com The separation is achieved using an isocratic mobile phase, and the method has been validated according to the International Conference on Harmonisation (ICH) guidelines, ensuring its specificity, precision, linearity, and accuracy for routine quality control. ejbps.com The resolution between the two epimers is a critical parameter, with a USP resolution of not less than 1.5 being a typical target for such methods. ejbps.com

Table 1: Example of a Validated Chiral HPLC Method for Empagliflozin Epimers

| Parameter | Condition |

|---|---|

| Column | Chiralpak IC (Immobilized cellulose tris(3,5-dichlorophenyl carbamate)) |

| Mobile Phase | n-Hexane: Isopropyl alcohol: ethanol: Methyl tert-butyl ether: trifluoro acetic acid (650:200:100:50:1 v/v/v/v) ejbps.com |

| Flow Rate | 1.0 mL/min ejbps.com |

| Temperature | 25 °C ejbps.com |

| Detection (UV) | 224 nm ejbps.com |

| LOD for (R)-Isomer | 0.01% w/w ejbps.com |

| LOQ for (R)-Isomer | 0.03% w/w ejbps.com |

| Accuracy Range | 90.5% to 95.9% ejbps.com |

This interactive table summarizes the key parameters of a developed chiral HPLC method. Clicking on a row can provide more details if available.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 µm) to provide faster and more efficient separations compared to conventional HPLC. nih.gov This technology is particularly useful for analyzing impurities in pharmaceutical products.

A rapid and sensitive UPLC method was developed for the simultaneous determination of Empagliflozin and three of its related substances. nih.gov The separation was performed on an Acquity UPLC® BEH C18 column, achieving a run time of less than 1.2 minutes. nih.gov This method was validated according to ICH guidelines and proved suitable for the routine analysis of Empagliflozin and its impurities. nih.gov The enhanced resolution and speed of UPLC make it a valuable tool for high-throughput quality control environments.

Table 2: UPLC Method Parameters for Empagliflozin and Related Substances

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase | 0.1% Aqueous Trifluoroacetic Acid (pH 2.5) : Acetonitrile (60:40, v/v) nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Run Time | < 1.2 minutes nih.gov |

| LOD | 11.5 - 15 ng/mL for Empagliflozin and related substances nih.gov |

| LOQ | 40 - 50 ng/mL for Empagliflozin and related substances nih.gov |

| Linear Range | 40 - 700 ng/mL (r² > 0.999) nih.gov |

This interactive table details the conditions for a UPLC method. Users can sort the table by different parameters.

Gas Chromatography (GC) is a technique primarily used for analyzing volatile and thermally stable compounds. ojp.gov Compounds like this compound are large, polar, and non-volatile, making them unsuitable for direct GC analysis.

To be analyzed by GC, such compounds must first be converted into volatile derivatives through a process called derivatization. ojp.gov This typically involves reacting the hydroxyl groups of the molecule to form less polar and more volatile ethers or esters. However, the need for this extra derivatization step, which can be complex and introduce variability, makes GC a less common choice than HPLC or UPLC for the analysis of Empagliflozin and its epimers. researchgate.net There is limited specific literature on the GC analysis of derivatized this compound, as liquid chromatography methods are more direct and effective.

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Separation

Spectroscopic and Spectrometric Elucidation of this compound Structure

Once separated by chromatography, spectroscopic techniques are used to confirm the identity and elucidate the precise three-dimensional structure of the isolated impurity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including the determination of stereochemistry. informahealthcare.com Techniques such as 1H NMR, 13C NMR, and 2D-NMR (like COSY, HSQC, and HMBC) are employed to confirm the structure of impurities discovered during drug manufacturing.

For this compound, 1H NMR is crucial for distinguishing it from Empagliflozin. The key difference lies in the spatial orientation at the 3'-carbon of the tetrahydrofuran moiety. This change in stereochemistry affects the chemical environment of the nearby protons, leading to distinct differences in their chemical shifts and spin-spin coupling constants (J-values) compared to the parent molecule. acs.org For instance, the analysis of the anomeric proton can help differentiate between α and β anomers, a principle that extends to distinguishing other stereoisomers. informahealthcare.com The specific configuration of this compound would be definitively assigned by analyzing these NMR parameters and comparing them to the known spectrum of Empagliflozin. googleapis.com

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. informahealthcare.com It is widely used in conjunction with liquid chromatography (LC-MS) for the identification of drug impurities.

Since this compound is an epimer of Empagliflozin, it has the exact same molecular formula (C23H27ClO7) and, therefore, the same molecular weight (450.91 g/mol ). nih.gov High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition of the impurity with high accuracy, verifying that it is indeed an isomer of Empagliflozin. informahealthcare.com

While standard MS cannot differentiate between epimers, Tandem Mass Spectrometry (MS/MS) can sometimes provide distinguishing information. In MS/MS, ions of a specific m/z are selected and fragmented, and the resulting fragment ions are analyzed. Although often subtle, differences in the stereochemistry can sometimes lead to different fragmentation patterns or ion abundances, which can aid in identification. However, for epimers, the fragmentation patterns are frequently very similar, making differentiation challenging. Therefore, MS is primarily used to confirm the molecular identity of the impurity as an isomer, while chromatography and NMR are required for definitive stereochemical assignment. nih.govresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Empagliflozin |

| Dapagliflozin (B1669812) |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound can be obtained.

Key functional groups present in both Empagliflozin and its 3'-epimer include hydroxyl (-OH), carbon-hydrogen (C-H), carbon-oxygen (C-O), and a chloro-substituted aromatic ring. The presence of multiple hydroxyl groups would result in a broad absorption band in the region of 3600-3200 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear in the 3100-2850 cm⁻¹ range. The C-O stretching vibrations, originating from the ether and alcohol functionalities, are typically observed between 1260 cm⁻¹ and 1000 cm⁻¹. The presence of the aromatic ring would also give rise to characteristic peaks in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations.

Table 1: Expected Infrared (IR) Spectroscopy Data for this compound (based on Empagliflozin)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretching (Alcohols) | 3600-3200 (broad) |

| C-H Stretching (Aromatic) | 3100-3000 |

| C-H Stretching (Aliphatic) | 3000-2850 |

| C=C Stretching (Aromatic) | 1600-1450 |

| C-O Stretching (Ethers, Alcohols) | 1260-1000 |

| C-Cl Stretching | 800-600 |

Note: This table is predictive and based on the known functional groups of the structurally similar compound, Empagliflozin.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

UV-Vis spectroscopy is a widely used analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV light by a molecule is dependent on its electronic structure, particularly the presence of chromophores.

For Empagliflozin and, by extension, this compound, the primary chromophore is the substituted benzene (B151609) ring system. Studies on Empagliflozin have established its maximum absorbance (λmax) to be around 223-224 nm. ijnrd.orgajpaonline.com This absorption is attributed to the π → π* electronic transitions within the aromatic ring. Given that the stereochemical difference at the 3'-position of the tetrahydrofuran ring does not significantly alter the electronic structure of the primary chromophore, it is expected that this compound will exhibit a very similar λmax.

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, provided a pure reference standard is available. The principle of this quantitative analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijnrd.org

To perform a quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of solutions of known concentrations of this compound at its λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. Various studies on Empagliflozin have demonstrated the linearity of this method over a range of concentrations, typically from 1 to 30 µg/mL. ajpaonline.comijbpas.com

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Empagliflozin (as a proxy for this compound)

| Parameter | Value | Reference |

| λmax (in water/methanol) | 223-224 nm | ijnrd.orgajpaonline.com |

| Linearity Range | 1-30 µg/mL | ajpaonline.comijbpas.com |

Note: This data is for Empagliflozin but is expected to be highly similar for this compound.

Chiroptical Methods for Absolute Configuration Determination

The definitive determination of the absolute configuration of a chiral molecule like this compound requires the use of chiroptical methods. These techniques are sensitive to the three-dimensional arrangement of atoms in a molecule and provide information about its stereochemistry. mdpi.commdpi.com The primary chiroptical methods include Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). mdpi.com

The absolute configuration of a chiral drug is a critical aspect of its characterization, as different enantiomers or diastereomers can have distinct pharmacological and toxicological properties. mdpi.com For this compound, the key stereochemical feature to be confirmed is the configuration at the 3'-position of the tetrahydrofuran ring, which is (R) in this epimer, as opposed to the (S) configuration in Empagliflozin. synzeal.com

The determination of absolute configuration using chiroptical spectroscopy is often coupled with quantum chemical calculations. mdpi.com The experimental chiroptical spectrum (ECD or VCD) of the compound is compared with the theoretically calculated spectra for all possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. researchgate.netnih.gov

While specific chiroptical data for this compound is not publicly available, the general approach would involve:

Isolation of the pure epimer: This is typically achieved through chiral chromatography. mdpi.com

Measurement of the chiroptical spectra: ECD and/or VCD spectra of the isolated epimer would be recorded.

Computational modeling: The three-dimensional structures of both the (R) and (S) epimers at the 3'-position would be modeled, and their theoretical ECD and VCD spectra would be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net

Comparison and assignment: The experimental spectrum would be compared with the calculated spectra. The absolute configuration is assigned based on the best fit.

This integrated approach of experimental chiroptical spectroscopy and computational analysis is a powerful tool for the definitive structural elucidation of complex chiral molecules like this compound. nih.govsioc-journal.cn

Impurity Profiling and Quality Assessment Research of 3 Epi Empagliflozin in Pharmaceutical Contexts

Research on Impurity Thresholds and Control Strategies for Chiral Compounds

The manufacturing process of empagliflozin (B1684318) can lead to the formation of impurities, including its (R)-isomer, 3'-Epi Empagliflozin. Regulatory bodies like the FDA and EMA have stringent guidelines for acceptable levels of such impurities in medications. alentris.org These guidelines necessitate the development of robust analytical methods to detect and quantify impurities to ensure the final drug product's safety and efficacy. alentris.org

Control strategies for chiral impurities like this compound involve a multi-faceted approach. This begins with the careful selection and control of starting materials to minimize the potential for impurity formation. alentris.org Throughout the multi-step synthesis of empagliflozin, process parameters are optimized to reduce the generation of byproducts, including epimers. alentris.org The specified limit for known impurities, such as this compound, is often set at a stringent level, for instance, 0.15%, while the limit for unknown impurities may be even lower at 0.1%.

Method Validation Parameters for Trace Epimer Detection and Quantification

To ensure the reliability of impurity analysis, the analytical methods employed must undergo rigorous validation in accordance with International Council on Harmonisation (ICH) guidelines. researchgate.netasiapharmaceutics.infopnrjournal.com This validation process encompasses several key parameters to demonstrate that the method is suitable for its intended purpose of detecting and quantifying trace levels of epimers like this compound.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ejbps.com

Several studies have reported the LOD and LOQ values for empagliflozin and its impurities using various analytical techniques. For instance, a stability-indicating HPLC method determined the LOD and LOQ for the (R)-Isomer of empagliflozin to be 0.01% w/w and 0.030% w/w, respectively. ejbps.com Another study utilizing a different HPLC method reported LOD and LOQ values for empagliflozin as 0.020 µg/mL and 0.061 µg/mL, respectively. pjps.pk A UPLC/DAD method established LOD and LOQ values for empagliflozin and three related substances, with the LOD for empagliflozin being 15 ng/mL and the LOQ being 50 ng/mL. nih.gov

| Analytical Method | Analyte | LOD | LOQ |

| Chiral HPLC ejbps.com | (R)-Empagliflozin | 0.01% w/w | 0.030% w/w |

| HPLC pjps.pk | Empagliflozin | 0.020 µg/mL | 0.061 µg/mL |

| UPLC/DAD nih.gov | Empagliflozin | 15 ng/mL | 50 ng/mL |

| UPLC/DAD nih.gov | Related Substance 1 | 11.5 ng/mL | 40 ng/mL |

| UPLC/DAD nih.gov | Related Substance 2 | 12 ng/mL | 40 ng/mL |

| UPLC/DAD nih.gov | Related Substance 3 | 12.5 ng/mL | 40 ng/mL |

| HPLC rsc.org | Empagliflozin | 0.01 µg/mL | 0.10 µg/mL |

| HPLC rsc.org | Impurity 1 | 0.02 µg/mL | 0.10 µg/mL |

| HPLC rsc.org | Impurity 2 | 0.01 µg/mL | 0.05 µg/mL |

Accuracy and Precision Assessments

Accuracy and precision are fundamental to method validation, ensuring that the analytical results are both correct and reproducible. Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of agreement among a series of measurements.

In the validation of analytical methods for empagliflozin and its impurities, accuracy is often assessed through recovery studies, with acceptance criteria typically falling within the range of 80-120%. wisdomlib.org One study demonstrated high accuracy with a recovery of 101%. pjps.pk Another study reported mean percentage recoveries of ≥ 96.97% for empagliflozin and its related substances. nih.gov A chiral HPLC method for the (R)-isomer of empagliflozin showed accuracy in the range of 90.5% to 95.9%. ejbps.com

Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (%RSD) being a key metric. For precision, %RSD values are expected to be less than 2%. pjps.pk Studies have shown excellent precision for empagliflozin analysis, with intraday and interday %RSD values of 0.17% and 0.36%, respectively. asiapharmaceutics.info

| Study | Analyte | Accuracy (% Recovery) | Precision (%RSD) |

| Jaiswal et al. (2017) wisdomlib.org | Impurities | 80-120% | - |

| Naseef et al. (2018) pjps.pk | Empagliflozin | 101% | < 2% |

| Ghadir et al. (2019) nih.gov | Empagliflozin & Related Substances | ≥ 96.97% | - |

| Korlakunta et al. ejbps.com | (R)-Empagliflozin | 90.5-95.9% | - |

| Badgujar and Jain (2024) asiapharmaceutics.info | Empagliflozin | - | Intra-day: 0.17%, Inter-day: 0.36% |

Robustness and Specificity Investigations

Robustness and specificity are critical attributes of a validated analytical method. Robustness demonstrates the method's reliability when subjected to small, deliberate variations in method parameters, while specificity ensures that the method can unequivocally assess the analyte in the presence of other components, such as impurities and degradation products. jipbs.com

Robustness is typically evaluated by intentionally varying parameters like flow rate, column temperature, and mobile phase composition. pjps.pkalliedacademies.org Studies have shown that for empagliflozin analysis, slight changes in these parameters have a negligible effect on the results, with RSD values often below 0.2%. asiapharmaceutics.inforesearchgate.net

Specificity is established by demonstrating that there is no interference from excipients or degradation products at the retention time of the analyte. pjps.pkajpaonline.com Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are instrumental in proving the specificity of a stability-indicating method. wisdomlib.orgrjptonline.org Successful separation of the main peak from any degradation products confirms the method's specificity. rjptonline.org

Stability-Indicating Analytical Method Development for Epimeric Purity

The development of stability-indicating analytical methods is crucial for assessing the epimeric purity of empagliflozin throughout its shelf life. These methods must be able to separate the active pharmaceutical ingredient (API) from its impurities and any degradation products that may form under various environmental conditions. wisdomlib.orgrjptonline.org

High-performance liquid chromatography (HPLC) is a widely used technique for developing such methods. wisdomlib.org Forced degradation studies are a key component of this development process, where empagliflozin is subjected to stress conditions including acidic, alkaline, oxidative, thermal, and photolytic stress. wisdomlib.orgrjptonline.org For example, one study found that empagliflozin was particularly susceptible to degradation under acidic conditions. wisdomlib.org The ability of the analytical method to resolve the empagliflozin peak from all potential degradation product peaks is a testament to its stability-indicating nature. rjptonline.org The mass balance of the degradation samples should also be assessed, with values typically expected to be between 95% and 105%. rjptonline.org

Role of this compound as a Reference Standard in Analytical Method Development and Quality Control

This compound, also known as Empagliflozin Impurity C, plays a vital role as a reference standard in the development and validation of analytical methods and for routine quality control. This well-characterized compound is essential for several key analytical activities.

As a reference standard, this compound is used to:

Develop and validate analytical methods: It serves as a model compound to ensure that the developed methods are sensitive, specific, accurate, and precise for detecting and quantifying this specific impurity.

Create calibration curves: By preparing reference solutions with known concentrations of this compound, analysts can generate calibration curves for the quantitative analysis of this impurity in pharmaceutical formulations.

Ensure quality control: It is used in routine quality control testing to confirm the purity of empagliflozin drug substance and drug products. synthinkchemicals.com

Support regulatory filings: The use of a well-characterized reference standard like this compound is a critical component of Abbreviated New Drug Applications (ANDAs) and other regulatory submissions. synthinkchemicals.com

The availability of high-quality this compound reference standards, often with traceability to pharmacopeial standards like USP or EP, is crucial for ensuring the reliability and consistency of analytical testing in the pharmaceutical industry.

Advanced Quality by Design (QbD) Approaches for Stereochemical Control

The control of stereochemistry is a paramount challenge in the synthesis of complex active pharmaceutical ingredients (APIs) such as Empagliflozin. The formation of stereoisomeric impurities, including this compound, can impact the final product's efficacy and safety profile. Advanced Quality by Design (QbD) principles provide a systematic and science-based framework for proactively designing manufacturing processes to ensure predefined quality targets are consistently met. In the context of Empagliflozin, QbD is instrumental in controlling the stereochemical outcome of the synthesis, thereby minimizing the formation of impurities like its 3'-epimer.

The QbD approach begins with the definition of a Quality Target Product Profile (QTPP), which outlines the prospective quality characteristics of the final drug product. From the QTPP, Critical Quality Attributes (CQAs) of the drug substance are identified. For Empagliflozin, stereoisomeric purity is a CQA, with a specific, stringent limit on the level of this compound. clearsynth.comsynthinkchemicals.com

Table 1: Illustrative Quality Target Product Profile (QTPP) and Critical Quality Attributes (CQA) for Empagliflozin Stereochemical Purity

| QTPP Element | Quality Target | CQA of Drug Substance | CQA Target |

|---|---|---|---|

| Identity | The product contains Empagliflozin with the correct stereochemical configuration. | Stereoisomeric Identity | Conforms to β-anomer structure. |

| Purity | The product is free from unacceptable levels of impurities. | Level of this compound | ≤ 0.15% (Illustrative limit based on typical impurity thresholds) |

| Purity | The product is free from unacceptable levels of other stereoisomers (e.g., α-isomer). | Level of α-Empagliflozin | ≤ 0.15% (Illustrative limit) |

The core of the QbD approach lies in identifying and controlling the Critical Process Parameters (CPPs) that influence the CQAs. Research into the synthesis of Empagliflozin and other C-aryl glycosides has highlighted several parameters crucial for stereochemical control. acs.orggelest.com The key step often involves the coupling of an aryl moiety to the glucose core, followed by the stereoselective reduction of the anomeric center. acs.orgresearchgate.net

A Design of Experiments (DoE) approach is often employed to systematically study the influence of these CPPs on the formation of this compound and other isomers. innovareacademics.inresearchgate.net By understanding these relationships, a "design space" can be established—a multidimensional combination and interaction of input variables and process parameters that has been demonstrated to provide assurance of quality.

Table 2: Critical Process Parameters (CPPs) and Their Impact on Stereochemical Control in Empagliflozin Synthesis

| Critical Process Parameter (CPP) | Process Step | Impact on Stereochemical Control | Control Strategy |

|---|---|---|---|

| Lewis Acid Type and Stoichiometry | Reduction of Glycoside Intermediate | The choice of Lewis acid (e.g., AlCl₃) and its concentration is critical for directing the stereoselective reduction to form the desired β-anomer, minimizing the formation of epimers. acs.orgresearchgate.net | Selection of an optimal Lewis acid and precise control of its molar ratio relative to the substrate. |

| Reaction Temperature | Coupling and Reduction | Low temperatures (e.g., -78°C to -10°C) are often required to enhance stereoselectivity and prevent isomerization, which can lead to the formation of this compound and other undesired isomers. google.com | Strict temperature control during the reaction and addition phases. Establishing a robust operating range within the design space. |

| Solvent System | Coupling and Reduction | The polarity and coordinating ability of the solvent (e.g., THF, CH₂Cl₂/MeCN) can influence the transition state of the reaction, thereby affecting the stereochemical outcome. researchgate.net | Use of a defined solvent system and ratio, with controls on water content. |

| Reducing Agent | Reduction of Glycoside Intermediate | The nature of the hydride source (e.g., silyl (B83357) hydrides like Et₃SiH) affects the efficiency and selectivity of the reduction of the anomeric center. acs.org | Precise control over the addition rate and amount of the reducing agent. |

| Protecting Groups | Glucosyl Precursor | The type of protecting groups on the glucose moiety can provide neighboring group participation that favors the formation of the desired β-isomer. gelest.com | Use of specific protecting groups (e.g., pivaloyl) known to enhance stereoselectivity. |

A cornerstone of any QbD program is the development and validation of robust analytical methods capable of accurately monitoring the CQAs. For stereochemical control, this necessitates highly specific analytical techniques. High-Performance Liquid Chromatography (HPLC) using chiral columns is a primary method for separating and quantifying Empagliflozin from its optical isomers, including this compound. google.com The development of these methods is itself often guided by QbD principles to ensure they are robust and fit for purpose. researchgate.netresearchgate.net These methods are essential for process monitoring, for confirming that the process remains within its design space, and for final product release testing. clearsynth.com

By integrating an in-depth understanding of the reaction mechanism with the systematic, risk-based approach of QbD, manufacturers can develop a robust control strategy. This strategy ensures consistent stereochemical purity in the production of Empagliflozin, reliably keeping the levels of impurities like this compound well below the required thresholds.

Exploratory Biological and Pharmacological Research of 3 Epi Empagliflozin in Vitro and Preclinical Models

Comparative In Vitro Target Binding and Selectivity Research

SGLT2 Receptor Interaction: Empagliflozin (B1684318) is a potent and reversible competitive inhibitor of the human sodium-glucose co-transporter 2 (SGLT2), with a reported IC50 (half-maximal inhibitory concentration) of approximately 1.3 to 3.1 nM. fda.govnih.gov Its binding to the SGLT2 receptor is competitive with glucose. researchgate.net

Specificity Towards SGLT1: Empagliflozin demonstrates very high selectivity for SGLT2 over the closely related SGLT1 transporter, which is primarily responsible for glucose absorption in the gut. medicines.org.uk The selectivity ratio is reported to be greater than 2,500-fold and up to 5,000-fold. medicines.org.uknih.gov The IC50 for SGLT1 is significantly higher, in the range of 8,300 nM. thieme-connect.com

Table 1: In Vitro Inhibitory Potency of Empagliflozin

| Transporter | IC50 Value (nM) | Selectivity (SGLT2 vs. SGLT1) |

|---|---|---|

| Human SGLT2 | 1.3 - 3.1 | >2500-fold |

| Human SGLT1 | ~8300 |

Source: fda.govnih.govmedicines.org.uknih.govthieme-connect.com

Stereochemical Influence on SGLT2 Receptor Interaction: In Silico Modeling and In Vitro Binding Assays

Research on Cellular Transport Mechanisms

P-glycoprotein (P-gp) Efflux and Inhibition: In vitro studies have identified Empagliflozin as a substrate for the efflux transporter P-glycoprotein (P-gp). medsafe.govt.nzfda.gov However, at therapeutic concentrations, it does not inhibit P-gp. medsafe.govt.nzeuropa.eu

Organic Anion Transporters (OAT) and Organic Anion Transporting Polypeptides (OATP) Interactions: Empagliflozin is a substrate of the human uptake transporters OAT3, OATP1B1, and OATP1B3. medsafe.govt.nzfda.govnih.gov It is not a substrate for OAT1. fda.gov Despite being a substrate, Empagliflozin does not inhibit these uptake transporters at clinically relevant plasma concentrations. medsafe.govt.nzfda.gov Studies in mice suggest that OAT3-mediated tubular secretion contributes to the delivery of Empagliflozin to its target SGLT2 in the kidney and enhances its glucose-lowering effect. nih.govnih.gov

Table 2: Interaction of Empagliflozin with Cellular Transporters

| Transporter | Role of Empagliflozin | Inhibition by Empagliflozin (at therapeutic doses) |

|---|---|---|

| P-glycoprotein (P-gp) | Substrate | No |

| BCRP | Substrate | No |

| OAT1 | Not a substrate | No |

| OAT3 | Substrate | No |

| OATP1B1 | Substrate | No |

| OATP1B3 | Substrate | No |

Source: medsafe.govt.nzfda.goveuropa.eunih.govnih.gov

In Vitro Studies on P-glycoprotein (P-gp) Efflux and Inhibition

Metabolic Stability and Biotransformation Studies In Vitro

Metabolic Profile: Empagliflozin undergoes minimal metabolism. The primary metabolic pathway is glucuronidation by various uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, specifically UGT1A3, UGT1A8, UGT1A9, and UGT2B7. tga.gov.aufda.goveuropa.eu

Major Metabolites: No major active metabolites of Empagliflozin have been detected in human plasma. fda.gov The most abundant metabolites are three inactive glucuronide conjugates: 2-O-, 3-O-, and 6-O-glucuronide. drugbank.comnih.gov Systemic exposure to any single metabolite is less than 10% of the total drug-related material. fda.govnih.gov Due to its C-glycoside structure, Empagliflozin is resistant to cleavage by glucosidases, contributing to its metabolic stability. pharmablock.com

Role of Uridine 5'-Diphospho-Glucuronosyltransferases (UGTs) in Epimer Metabolism

In vitro studies have identified glucuronidation as the primary metabolic pathway for empagliflozin in humans. fda.govfda.govmedsafe.govt.nztga.gov.aumedicines.org.ukeuropa.euboehringer-ingelheim.com This process is catalyzed by several Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. The major UGT isoforms involved in the metabolism of empagliflozin are UGT1A3, UGT1A8, UGT1A9, and UGT2B7. fda.govfda.govmedsafe.govt.nztga.gov.aumedicines.org.ukeuropa.euboehringer-ingelheim.comhiv-druginteractions.org These enzymes are responsible for the formation of the three most abundant metabolites found in human plasma, which are glucuronide conjugates (2-O-, 3-O-, and 6-O-glucuronide). fda.gov Systemic exposure to each of these metabolites is less than 10% of the total drug-related material. fda.gov

While specific studies on the UGT-mediated metabolism of 3'-Epi Empagliflozin are not extensively detailed in the provided results, the metabolic profile of its parent compound, empagliflozin, provides a strong indication of the likely metabolic fate of its epimer. Given that this compound is a stereoisomer of empagliflozin, it is highly probable that it also serves as a substrate for the same UGT enzymes. The process of glucuronidation is a common pathway for the metabolism of many drugs, including other SGLT2 inhibitors like dapagliflozin (B1669812) and ertugliflozin (B560060). researchgate.netresearchgate.netnih.gov For instance, dapagliflozin is metabolized by UGT1A9 to its major inactive metabolite, dapagliflozin 3-O-glucuronide. researchgate.net Similarly, ertugliflozin is primarily cleared through UGT-mediated metabolism, with UGT1A9 being the major contributor. researchgate.netnih.gov

The potential for drug-drug interactions involving UGT enzymes has also been considered for empagliflozin. In vitro data suggest that empagliflozin does not inhibit UGT1A1, UGT1A3, UGT1A8, UGT1A9, or UGT2B7. fda.govfda.govmedsafe.govt.nzeuropa.euboehringer-ingelheim.com This suggests a low likelihood of empagliflozin affecting the metabolism of other drugs that are substrates for these UGT isoforms. fda.govfda.govmedsafe.govt.nzeuropa.euboehringer-ingelheim.com

Table 1: UGT Isoforms Involved in the Metabolism of Empagliflozin

| UGT Isoform | Role in Empagliflozin Metabolism |

| UGT1A3 | Primary metabolizing enzyme fda.govfda.govmedsafe.govt.nztga.gov.aumedicines.org.ukeuropa.euboehringer-ingelheim.comhiv-druginteractions.org |

| UGT1A8 | Primary metabolizing enzyme fda.govfda.govmedsafe.govt.nztga.gov.aumedicines.org.ukeuropa.euboehringer-ingelheim.comhiv-druginteractions.org |

| UGT1A9 | Primary metabolizing enzyme fda.govfda.govmedsafe.govt.nztga.gov.aumedicines.org.ukeuropa.euboehringer-ingelheim.comhiv-druginteractions.org |

| UGT2B7 | Primary metabolizing enzyme fda.govfda.govmedsafe.govt.nztga.gov.aumedicines.org.ukeuropa.euboehringer-ingelheim.comhiv-druginteractions.org |

Potential for Stereoselective Metabolite Formation

The metabolism of chiral drugs can often be stereoselective, leading to different metabolic fates for different stereoisomers. This can result in the formation of metabolites at different rates and via different pathways. While direct studies on the stereoselective metabolism of this compound are not available in the provided search results, the principles of drug metabolism suggest that this is a possibility.

The enzymes responsible for metabolism, such as UGTs, can exhibit stereoselectivity in their binding and catalytic activity. This means that one epimer may be a preferred substrate over another, leading to differences in the rate of glucuronidation and the specific glucuronide conjugates formed. For other drugs, stereoselective metabolism is a well-documented phenomenon.

Given that empagliflozin is metabolized to three main glucuronide conjugates (2-O-, 3-O-, and 6-O-glucuronide), it is plausible that the glucuronidation of this compound could occur at different positions or at different rates compared to empagliflozin. fda.gov This could potentially lead to a different pharmacokinetic profile for this compound compared to its parent compound. However, without specific experimental data on this compound, this remains a theoretical consideration based on the known principles of drug metabolism.

Exploratory In Vitro Toxicology Research of this compound

While specific in vitro toxicology studies for this compound were not found, research on empagliflozin provides insights into the potential cellular effects that could be investigated for its epimer.

Cellular Viability and Proliferation Assays

Cell viability and proliferation assays are fundamental in vitro tools to assess the cytotoxic effects of a compound. nih.govsusupport.comsusupport.com These assays measure cellular health through various markers, such as metabolic activity or membrane integrity. susupport.comsusupport.com Commonly used methods include tetrazolium reduction assays (like MTT, MTS, and XTT), which measure metabolic activity, and ATP assays, which quantify the amount of ATP present in viable cells. nih.govpromega.ca

In the context of empagliflozin, studies have been conducted to assess its effects on the viability of different cell types. For example, one study investigated the effect of empagliflozin on the viability of rat embryonic-heart-derived cardiomyoblasts (H9C2) and endothelial cells (ECs) under conditions of hypoxia/reoxygenation. frontiersin.org The results showed that empagliflozin increased cell viability in both cell types. frontiersin.org Another study using human cardiomyocytes found that empagliflozin did not negatively impact cell viability. nih.gov

These findings for empagliflozin suggest that similar assays would be crucial for evaluating the in vitro toxicology of this compound. Investigating the dose-dependent effects of this compound on the viability of relevant cell lines, such as cardiac, renal, and hepatic cells, would be a primary step in its toxicological assessment.

Table 2: Examples of Cell Viability Assays

| Assay Type | Principle |

| MTT Assay | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. nih.gov |

| MTS Assay | A second-generation tetrazolium salt that is reduced to a soluble formazan product, simplifying the assay procedure. nih.gov |

| ATP Assay | Measures the level of ATP, which is an indicator of metabolically active, viable cells. promega.ca |

Investigation of Signaling Pathway Modulation in Cell Models

Beyond general cytotoxicity, it is important to understand how a compound may affect specific cellular signaling pathways. Empagliflozin has been shown to modulate several signaling pathways in various cell models.

One area of investigation has been its effect on inflammatory signaling. In a model of Th1-dominant inflammation in human cardiomyocytes, empagliflozin was found to inhibit the secretion of the chemokine CXCL10 and impair the IFNγ-dependent Stat-1 signaling pathway. nih.gov This suggests a cell-type-specific anti-inflammatory effect. nih.gov Another study in cardiac microvascular endothelial cells showed that empagliflozin could counteract the inflammatory effects of TNF-α by reducing mitochondrial reactive oxygen species (ROS) and enhancing nitric oxide (NO) bioavailability, without acting through the NF-κB pathway. jacc.org

Furthermore, research has explored the impact of empagliflozin on pathways related to cellular stress and metabolism. In a prediabetes model, empagliflozin was found to alter lipid metabolism in the myocardium and liver, reducing the accumulation of lipotoxic intermediates. nih.gov It also influenced arachidonic acid metabolism, which is linked to anti-inflammatory and antifibrotic effects. nih.gov In a mouse model of metabolic dysfunction-associated steatotic liver disease, empagliflozin was shown to alleviate hepatic steatosis and oxidative stress, potentially via the NRF1 pathway. mdpi.com Additionally, in a rat model of vigabatrin-induced cerebellar toxicity, empagliflozin was found to modulate the mTOR/AMPK/SIRT-1 signaling pathways. mdpi.com

These studies on empagliflozin highlight the importance of investigating the potential modulation of similar signaling pathways by this compound. Key pathways to investigate for the epimer would include those involved in inflammation (e.g., NF-κB, STAT), oxidative stress (e.g., Nrf2), and cellular metabolism (e.g., AMPK, mTOR).

Future Research Trajectories and Methodological Innovations in Epimer Science

Development of Hyphenated Techniques for Comprehensive Stereoisomer Profiling

The accurate separation and quantification of stereoisomers from the active pharmaceutical ingredient (API) are paramount for ensuring drug safety and efficacy. Hyphenated analytical techniques, which couple a separation technique with a detection technique, are central to this endeavor. For SGLT2 inhibitors like Empagliflozin (B1684318) and its epimers, High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most established method. researchgate.netekb.egmathewsopenaccess.com

Future developments are aimed at enhancing the resolution, sensitivity, and speed of these methods. The integration of Liquid Chromatography with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) has become particularly powerful. nih.govresearchgate.net These techniques allow for not only the separation of epimers like 3'-Epi Empagliflozin but also their unambiguous identification based on their mass-to-charge ratio and fragmentation patterns. A study on the forced degradation of Empagliflozin utilized high-resolution mass spectrometry (Quadrupole Time-of-Flight) to identify a major photoproduct, demonstrating the power of this hyphenated approach in characterizing related impurities. nih.gov

Research is ongoing to optimize these methods further. The application of Quality by Design (QbD) principles in HPLC method development helps to create more robust and reliable analytical procedures for determining Empagliflozin in the presence of its impurities. mathewsopenaccess.com The development of novel stationary phases for chromatography that offer better chiral recognition is another active area of research, promising improved separation of challenging stereoisomeric pairs.

Table 1: Overview of Analytical Techniques for SGLT2 Inhibitor Analysis This table is interactive. Click on the headers to sort.

Application of Computational Chemistry and Artificial Intelligence for Predicting Epimer Behavior

Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery and development by enabling the prediction of molecular properties and behaviors. For epimers, these in silico tools can predict differences in biological activity, metabolic stability, and toxicity that arise from a subtle change in stereochemistry.

Molecular docking studies, a key computational technique, can simulate the binding of a ligand to a protein's active site. Such studies have been used to investigate how SGLT2 inhibitors like Empagliflozin interact with the SGLT2 protein. isfcppharmaspire.comjppres.com By modeling both Empagliflozin and its epimer, this compound, researchers can predict differences in their binding affinities and orientations within the target protein, providing a molecular basis for potential differences in efficacy. Computational modeling, combined with synthesis, has been used to reveal unexpected structure-activity relationships (SAR) for SGLT2 inhibitors, underscoring the power of these predictive approaches. researchgate.net

Furthermore, AI and machine learning models are being developed to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. isfcppharmaspire.com These models can forecast whether an epimer like this compound would have a different pharmacokinetic profile than the parent drug. Toxicity prediction is another critical application. For instance, in silico toxicity prediction for a degradation product of Empagliflozin suggested a high risk of genotoxicity and hepatotoxicity, highlighting the importance of identifying and controlling such impurities. nih.gov As these computational tools become more sophisticated, they will play an increasingly vital role in the early identification of potentially problematic epimers and in guiding synthetic and purification strategies.

Advanced Spectroscopic Techniques for Real-time Monitoring of Stereochemical Transformations

The control of stereochemistry during a chemical synthesis is crucial. Advanced spectroscopic techniques that can monitor reactions in real-time provide an invaluable tool for understanding and optimizing these processes. Such Process Analytical Technology (PAT) allows for the immediate detection of stereochemical changes, such as epimerization.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when adapted for flow chemistry (FlowNMR), is a powerful technique for non-invasive, real-time reaction monitoring. rsc.org It provides detailed structural information and quantitative data on the concentration of reactants, intermediates, and products as a reaction progresses. magritek.com This enables chemists to gain deep insights into reaction kinetics and mechanisms, including the formation of isomeric byproducts. Benchtop NMR systems are making this technology more accessible for routine use in process development. magritek.com

Another emerging technique is Molecular Rotational Resonance (MRR) spectroscopy. spectroscopyonline.com MRR is extremely sensitive to the three-dimensional mass distribution of a molecule, making it highly adept at distinguishing between isomers, including diastereomers and enantiomers, without the need for chromatographic separation. researchgate.net It has been demonstrated as an on-line monitoring tool for asymmetric reactions, capable of quantifying the product, starting material, and isomeric byproducts in a complex mixture. spectroscopyonline.comresearchgate.net The application of these advanced spectroscopic methods could allow for precise, real-time control over the manufacturing process of Empagliflozin, ensuring that the formation of this compound is minimized.

Elucidation of Stereospecific Degradation Pathways and Their Implications

Understanding how a drug substance degrades under various stress conditions is a regulatory requirement and essential for ensuring product quality and safety. Forced degradation studies expose the drug to harsh conditions like acid, base, oxidation, heat, and light to identify potential degradation products and pathways. nih.govdergipark.org.tr For chiral drugs, it is crucial to investigate whether degradation pathways are stereospecific, meaning they favor the formation of one stereoisomer over another.

Studies on Empagliflozin have shown that it degrades under hydrolytic (acidic, alkaline), oxidative, and photolytic conditions. nih.govdergipark.org.tr One investigation identified a major degradation product formed under UV-C radiation, which resulted from a dechlorination pathway. nih.gov The elucidation of such pathways is critical because degradation products may have different pharmacological or toxicological profiles. The formation of an epimer like this compound as a degradant could potentially impact the product's efficacy or safety profile.

Future research will focus on a more detailed mapping of these degradation pathways with a specific emphasis on stereochemistry. By understanding the precise mechanisms and conditions that lead to the formation of this compound, manufacturers can implement more effective control strategies. This includes optimizing formulation, selecting appropriate packaging, and defining storage conditions to ensure the stereochemical integrity of the drug product throughout its shelf life. The knowledge gained from these studies is also vital for developing stability-indicating analytical methods that can resolve the API from all its potential degradation products, including its epimers. asiapharmaceutics.info

Q & A

Q. Q1. What experimental methods are recommended for synthesizing and characterizing 3'-Epi Empagliflozin in a research setting?

Answer:

- Synthesis : Follow multi-step organic synthesis protocols, including regioselective glycosylation and stereochemical inversion at the 3'-position. Crystallization under controlled conditions (e.g., solvent polarity, temperature) is critical for isolating the epimer .

- Characterization : Use single-crystal X-ray diffraction for absolute configuration confirmation. Pair with DFT-based computational predictions (e.g., IR, NMR, Raman spectra) to validate structural assignments and compare experimental vs. theoretical spectral data .

- Purity Assessment : Employ RP-HPLC with precision studies (e.g., %RSD <2.0 for retention time and peak area) to ensure batch consistency .

Q. Q2. How should researchers design validation protocols for analytical methods quantifying this compound in complex matrices?

Answer:

- Method Selection : Prioritize UV spectrophotometry or RP-HPLC for simultaneous quantification in bulk or dosage forms. For example, UV methods at λ~224 nm show linearity (R² >0.998) for Empagliflozin in 5–25 µg/ml ranges .

- Validation Parameters :

- ICH Compliance : Adhere to ICH Q2(R1) guidelines for robustness and specificity testing .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

Answer:

- Root-Cause Analysis :

- DFT Limitations : Assess whether solvent effects or anharmonic vibrational contributions were omitted in simulations. Adjust computational parameters (e.g., hybrid functionals like B3LYP with D3 dispersion) to better match experimental IR/Raman peaks .

- Experimental Artifacts : Verify sample purity (e.g., via HPLC) and crystallinity (e.g., PXRD) to rule out polymorphic interference .

- Hybrid Workflow : Use multivariate analysis (e.g., PCA) to correlate discrepancies in NMR chemical shifts or ECD spectra with stereochemical variations .

Q. Q4. What factorial design strategies optimize formulation studies involving this compound?

Answer:

- Design Setup : Implement 2³ full factorial designs (e.g., variables: excipient ratio, pH, temperature) to evaluate main/interaction effects on drug loading or stability. For example, Hammad et al. used this approach for cubosomal formulations, analyzing responses via ANOVA (p<0.05 significance) .

- Response Optimization : Apply Design-Expert software to identify ideal variable levels (e.g., 10% Poloxamer 407 for cubosome stability) and validate via confirmatory runs .

- Data Interpretation : Use 3D surface plots to visualize interactions between variables like surfactant concentration and encapsulation efficiency .

Q. Q5. How should researchers address methodological flaws in comparative studies of this compound and its parent compound?

Answer:

- Bias Mitigation :

- Statistical Rigor : Apply Bonferroni correction for multiple comparisons (e.g., pharmacokinetic parameters like Cmax, AUC) to reduce Type I errors .

- Peer Review : Pre-publish protocols on platforms like bioRxiv for external validation of experimental design .

Methodological Guidance

Q. Q6. What strategies ensure reproducibility in synthesizing this compound across labs?

Answer:

Q7. How can researchers formulate hypothesis-driven questions for this compound’s mechanism of action?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。